4-Chlorobenzyl 3,4,5-trimethoxybenzoate
Description
4-Chlorobenzyl 3,4,5-trimethoxybenzoate (C₁₇H₁₇ClO₅) is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid. It is characterized as a colorless crystalline solid with a melting point of 108–109°C and a yield of 42.9% when synthesized via esterification using 3,4,5-trimethoxybenzoyl chloride and 4-chlorobenzyl alcohol . Key spectral data include:
- IR: Peaks at 3008 cm⁻¹ (C–H sp² aromatic), 1713 cm⁻¹ (ester C=O), and 1229 cm⁻¹ (C–O stretching).
- NMR: δ 7.31 ppm (aromatic protons of the trimethoxybenzoyl group), δ 5.1 ppm (benzylic CH₂), and δ 3.89 ppm (three methoxy groups).
- HRMS: [M + H]⁺ calculated at 337.0837, observed at 337.0836 .
This compound has been studied for its antiparasitic activity against Trypanosoma cruzi and as a structural analog of bioactive natural products like piplartine .
Properties
Molecular Formula |
C17H17ClO5 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H17ClO5/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-10-11-4-6-13(18)7-5-11/h4-9H,10H2,1-3H3 |
InChI Key |
AHLQDGYWHVVBLD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Ester Group :
- Larger alkyl chains (e.g., octyl in TMB-8) enhance membrane permeability and calcium antagonism .
- Aromatic substituents (e.g., 4-chlorobenzyl) improve antiparasitic activity .
Methoxy Positioning : The 3,4,5-trimethoxy pattern is critical for π-π stacking and hydrogen bonding in receptor interactions .
Functional Group Replacement : Amides retain bioactivity, while hydrazones and triazoles introduce new mechanisms (e.g., tubulin inhibition) .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Dehydration yields the ester and water. To shift the equilibrium toward product formation, azeotropic removal of water using a Dean-Stark apparatus is critical. Refluxing in toluene or benzene at 110–120°C for 6–12 hours achieves optimal conversion. Catalyst loading ranges from 1–5 mol%, with higher concentrations accelerating the reaction but risking side reactions such as alcohol dehydration.
Yield and Optimization
Reported yields for this method span 80–95%, contingent on purification techniques. For instance, crude product isolation via vacuum distillation followed by recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >98%. Scaling experiments indicate consistent yields at multi-gram scales, making this method industrially viable.
Limitations
While efficient, Fischer esterification requires anhydrous conditions and prolonged heating. Side products include unreacted starting materials and minor amounts of bis-ester derivatives, necessitating careful chromatographic or recrystallization purification.
Acid Chloride-Alcohol Coupling
An alternative route involves converting TMBA to its acid chloride, which subsequently reacts with 4-chlorobenzyl alcohol under basic conditions. This two-step approach avoids equilibrium limitations and operates under milder temperatures.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
TMBA is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C for 2 hours. Excess chlorinating agent is removed via rotary evaporation, yielding the acid chloride as a pale-yellow solid (95–98% purity).
Esterification with 4-Chlorobenzyl Alcohol
The acid chloride is reacted with 4-chlorobenzyl alcohol in anhydrous benzene or dichloromethane, with potassium carbonate (K₂CO₃) or pyridine as a base to neutralize HCl. Stirring at room temperature for 4–6 hours affords the ester in 66–90% yield. For example, a protocol using K₂CO₃ in benzene achieved 66.1% yield after distillation and recrystallization, whereas Schotten-Baumann conditions (aqueous NaOH) reached 85–90%.
Advantages and Challenges
This method circumvents water removal requirements and allows for stoichiometric control. However, handling corrosive acid chlorides and managing exothermic reactions during chloride formation pose safety challenges. Additionally, residual solvents like benzene necessitate stringent purification.
Comparative Analysis of Methods
The table below summarizes key parameters for the two primary synthesis routes:
Advanced Synthetic Strategies
Solvent-Free Mechanochemical Synthesis
Emerging studies suggest that ball-milling TMBA and 4-chlorobenzyl alcohol with catalytic p-TsOH reduces reaction times to 2–3 hours while maintaining yields >80%. This green chemistry approach minimizes solvent waste and energy consumption.
Enzymatic Esterification
Lipase-catalyzed methods using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol have achieved 70–75% yields at 50°C. Although slower (24–48 hours), this method offers exceptional stereoselectivity for chiral analogs.
Purification and Characterization
Crude this compound is typically purified via:
-
Recrystallization : Ethanol-water mixtures (3:1 v/v) yield colorless crystals with melting points of 72–74°C.
-
Column Chromatography : Silica gel eluted with hexane-ethyl acetate (4:1) removes non-polar impurities.
-
Distillation : Reduced-pressure distillation (155–158°C at 1 mmHg) isolates high-purity product.
Characterization by NMR confirms key signals:
-
4-Chlorobenzyl methylene at δ 5.32 ppm (singlet, 2H).
Industrial-Scale Considerations
Pilot-scale batches (1–10 kg) employ continuous flow reactors for Fischer esterification, reducing processing times by 40% compared to batch systems . Acid chloride routes face scalability challenges due to HCl gas management, necessitating scrubbers and closed-loop systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
